2-(4-Biphenylyl)-prop-2-yl 4'-methoxycarbonylphenyl carbonate 2-(4-Biphenylyl)-prop-2-yl 4'-methoxycarbonylphenyl carbonate
Brand Name: Vulcanchem
CAS No.: 31140-37-1
VCID: VC3787106
InChI: InChI=1S/C24H22O5/c1-24(2,20-13-9-18(10-14-20)17-7-5-4-6-8-17)29-23(26)28-21-15-11-19(12-16-21)22(25)27-3/h4-16H,1-3H3
SMILES: CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)OC3=CC=C(C=C3)C(=O)OC
Molecular Formula: C24H22O5
Molecular Weight: 390.4 g/mol

2-(4-Biphenylyl)-prop-2-yl 4'-methoxycarbonylphenyl carbonate

CAS No.: 31140-37-1

Cat. No.: VC3787106

Molecular Formula: C24H22O5

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Biphenylyl)-prop-2-yl 4'-methoxycarbonylphenyl carbonate - 31140-37-1

Specification

CAS No. 31140-37-1
Molecular Formula C24H22O5
Molecular Weight 390.4 g/mol
IUPAC Name methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate
Standard InChI InChI=1S/C24H22O5/c1-24(2,20-13-9-18(10-14-20)17-7-5-4-6-8-17)29-23(26)28-21-15-11-19(12-16-21)22(25)27-3/h4-16H,1-3H3
Standard InChI Key PXYPBZYXNPAGFW-UHFFFAOYSA-N
SMILES CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)OC3=CC=C(C=C3)C(=O)OC
Canonical SMILES CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)OC3=CC=C(C=C3)C(=O)OC

Introduction

ParameterValue
Chemical Name2-(4-biphenylyl)-prop-2-yl 4'-methoxycarbonylphenyl carbonate
Alternative Namesα,α-dimethyl-p-phenylbenzyl hydrogen carbonate, ester with methyl p-hydroxybenzoate
CAS Number31140-37-1
EINECS Number250-482-3
InChIInChI=1/C24H22O5/c1-24(2,20-13-9-18(10-14-20)17-7-5-4-6-8-17)29-23(26)28-21-15-11-19(12-16-21)22(25)27-3/h4-16H,1-3H3

The complexity of the name reflects the compound's structural components, with each segment of the name representing a specific part of the molecule, following International Union of Pure and Applied Chemistry (IUPAC) naming conventions .

Physical and Chemical Properties

2-(4-Biphenylyl)-prop-2-yl 4'-methoxycarbonylphenyl carbonate exhibits distinct physical and chemical properties that influence its handling, storage, and applications in various chemical processes.

Physical Properties

The compound appears as a solid at standard temperature and pressure, with specific physical characteristics that are important for its applications and handling:

PropertyValue
Molecular FormulaC₂₄H₂₂O₅
Molar Mass390.43 g/mol
Physical StateSolid
Density1.178 g/cm³
Melting Point90-100°C (with decomposition)

The melting point range with decomposition indicates that the compound undergoes thermal degradation as it melts, which is an important consideration for its processing and applications .

Chemical Properties and Reactivity

The chemical reactivity of 2-(4-Biphenylyl)-prop-2-yl 4'-methoxycarbonylphenyl carbonate is largely determined by its functional groups:

The compound's reactivity profile makes it particularly suitable for its applications in protecting group chemistry and polymer science. In particular, its ability to react with hydroxyl or amino groups in polymer chains enables its function as a crosslinking agent, forming covalent bonds between polymer strands .

ParameterSpecification
PurityNot less than 97%
Quality SystemISO certified
Industrial ClassificationAPI intermediate

These specifications indicate the compound's importance in pharmaceutical manufacturing processes, where high purity is essential for downstream applications .

Applications in Chemistry and Industry

2-(4-Biphenylyl)-prop-2-yl 4'-methoxycarbonylphenyl carbonate has found applications in multiple areas of chemistry and materials science, with its utility primarily stemming from its reactive functional groups and structural properties.

Protecting Group Chemistry

PropertyEffect of Crosslinking
Mechanical StrengthIncreased
Thermal StabilityImproved
Tensile StrengthEnhanced
Deformation ResistanceGreater
Dimensional StabilityImproved

These improvements in material properties make the compound valuable in applications requiring durable and thermally stable polymeric materials .

Structure-Activity Relationship

The molecular structure of 2-(4-Biphenylyl)-prop-2-yl 4'-methoxycarbonylphenyl carbonate directly influences its chemical behavior and applications. Understanding the relationship between its structure and activity provides insights into its function in various chemical processes.

Functional Group Contributions

  • The biphenyl group contributes hydrophobicity and structural rigidity, which may be important for its interactions with biological systems or polymer matrices.

  • The carbonate linkage provides the reactive center for its function in both protecting group chemistry and polymer crosslinking, offering controlled reactivity under specific conditions.

  • The methoxycarbonyl group introduces additional functionality that may participate in secondary reactions or provide recognition elements in biological systems.

Mechanism of Action in Polymer Crosslinking

The crosslinking action of this compound in polymer chemistry involves a specific mechanism where the carbonate group reacts with functional groups on polymer chains:

  • The carbonate group undergoes nucleophilic attack by hydroxyl or amino groups present in the polymer chains.

  • This reaction leads to the formation of urethane or carbonate linkages between different polymer strands.

  • The resulting three-dimensional network of covalently linked polymer chains exhibits enhanced mechanical and thermal properties.

The presence of both the biphenyl and methoxycarbonyl phenyl groups in the molecule allows for additional interactions with the polymer matrix, potentially through π-stacking or hydrophobic interactions, which can further influence the properties of the crosslinked material .

Current Research and Future Perspectives

Research on 2-(4-Biphenylyl)-prop-2-yl 4'-methoxycarbonylphenyl carbonate continues to evolve, with potential applications in emerging areas of chemistry and materials science.

Advanced Materials Development

The compound's ability to function as a crosslinking agent suggests potential applications in advanced materials development:

  • Functional polymers with tailored mechanical properties

  • Thermally resistant materials for specialized applications

  • Composite materials with enhanced structural integrity

  • Smart materials that respond to specific stimuli through controlled crosslinking

Pharmaceutical Applications

As an API intermediate, ongoing research may explore the compound's utility in pharmaceutical synthesis:

  • Development of new peptide-based drugs

  • Creation of prodrugs with improved pharmacokinetic properties

  • Synthesis of complex natural product analogues

  • Development of controlled-release drug formulations

Research Challenges

Several challenges remain in fully exploiting the potential of this compound:

  • Developing more efficient and environmentally friendly synthetic routes

  • Understanding the complete mechanism of action in biological systems

  • Optimizing its properties for specific applications in materials science

  • Exploring potential toxicological concerns for broader applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator